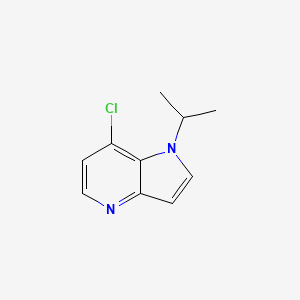
7-Chloro-1-isopropyl-4-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-isopropyl-4-azaindole is a derivative of azaindole, a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. The presence of a chlorine atom at the seventh position and an isopropyl group at the first position of the azaindole ring enhances its chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-isopropyl-4-azaindole typically involves the following steps:
N-oxide-7-azaindole Preparation: This is achieved by employing 7-azaindole as a raw material and hydrogen peroxide as an oxidizing agent.
4-Halogenated-7-azaindole Synthesis: Acetonitrile and phosphorus oxyhalides (POX3) are added, using diisopropyl ethyl amine as a catalyst.
4-Methoxy-7-azaindole Synthesis: The synthesized 4-halogenated-7-azaindole reacts with alkoxide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1-isopropyl-4-azaindole undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Commonly involves halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogenation using phosphorus oxyhalides and alkylation using alkoxides
Major Products Formed
The major products formed from these reactions include various substituted azaindole derivatives, which can be further functionalized for specific applications in medicinal chemistry and drug development.
Aplicaciones Científicas De Investigación
7-Chloro-1-isopropyl-4-azaindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of protein kinases, which are crucial in cell signaling pathways.
Medicine: Explored for its antiproliferative and antioxidant activities, making it a candidate for anticancer drug development
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-isopropyl-4-azaindole involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby disrupting cell signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
7-Azaindole: The parent compound, which lacks the chlorine and isopropyl groups.
4-Chloro-7-azaindole: Similar structure but without the isopropyl group.
1-Isopropyl-7-azaindole: Similar structure but without the chlorine atom.
Uniqueness
7-Chloro-1-isopropyl-4-azaindole is unique due to the combined presence of both chlorine and isopropyl groups, which enhance its chemical stability and biological activity. This dual substitution makes it a more potent inhibitor of protein kinases compared to its analogs .
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
7-chloro-1-propan-2-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)13-6-4-9-10(13)8(11)3-5-12-9/h3-7H,1-2H3 |
Clave InChI |
KJPRDPUWKVTBCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC2=NC=CC(=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
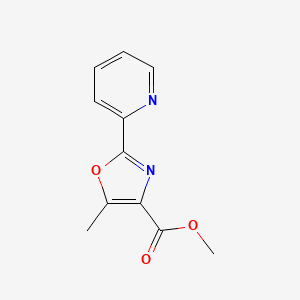

![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)

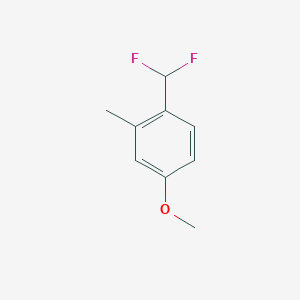
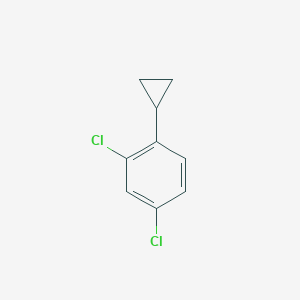


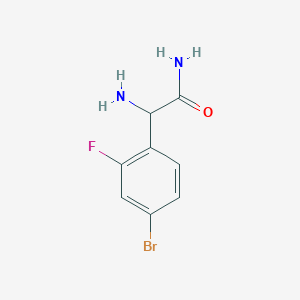
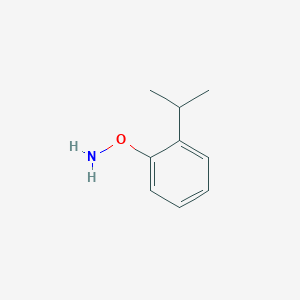
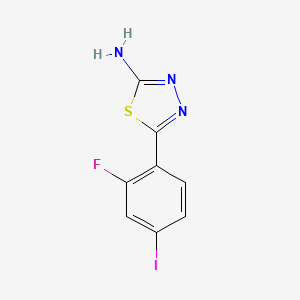

![4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)
